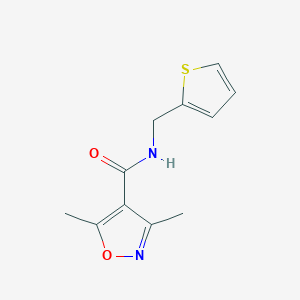

![molecular formula C22H26N4O2 B5524254 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex pyrazole derivatives, akin to the compound , often involves multi-step chemical reactions. A notable example is the creation of antitumor olivacine derivatives, starting from a base compound and undergoing a series of reactions to obtain N-substituted carboxamides, which are then demethylated to produce the final olivacine compounds with significant cytotoxicity (Jasztold-Howorko et al., 1994). Such synthetic routes highlight the intricate steps involved in producing complex molecules with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of related pyrazole and pyran compounds has been extensively studied, revealing insights into their conformation and intermolecular interactions. For instance, studies on methyl pyrazolecarboxylates and their derivatives have elucidated their regioselective synthesis, crystal structures, and the formation of stable intermediates, showcasing the diversity and complexity of these molecules' structural attributes (Hanzlowsky et al., 2003).

Chemical Reactions and Properties

The compound's chemical reactivity can be explored through its involvement in various chemical reactions, such as the synthesis of pyrazole derivatives using dimethylaminomethylene ketone, indicating its versatility in forming heterocyclic systems (Kaur et al., 2014). Such reactions underscore the compound's chemical properties and its potential as a precursor for synthesizing pharmacologically active molecules.

Physical Properties Analysis

The physical properties of similar compounds, such as their crystal structures and thermodynamic stability, are crucial for understanding their behavior in different environments. Studies on pyrazole derivatives have revealed their crystalline forms, hydrogen bonding patterns, and thermal stability, providing insights into their physical characteristics and potential applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are fundamental to understanding the compound's potential applications. For instance, the antifungal activities of vanillin-chalcone derivatives and their pyrazole counterparts have been assessed, highlighting their chemical properties and potential as antifungal agents (Illicachi et al., 2017).

科学的研究の応用

Synthesis and Cytotoxic Activity

Several carboxamide derivatives, including compounds structurally related to N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, have been synthesized and evaluated for their cytotoxic properties. For instance, a study by Deady et al. (2003) reported the synthesis of a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derived 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds exhibited potent cytotoxicity against various cancer cell lines, with some demonstrating IC50 values less than 10 nM. In vivo tests against subcutaneous colon 38 tumors in mice showed curative effects for certain derivatives (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Potential Antitumor Agents

Another study by Rewcastle et al. (1986) synthesized and evaluated a series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which displayed varying levels of antitumor activity. The highest antileukemic activity was observed in 5-substituted derivatives, indicating a significant potential for these compounds as antitumor agents (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).

Anticancer Derivatives Synthesis

Bu et al. (2002) synthesized pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, including N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, which demonstrated appreciable cytotoxicity in a panel of cell lines. This research underscores the potential of these compounds in cancer therapy (Bu, Chen, Deady, & Denny, 2002).

Novel Antitumor Olivacine Derivatives

Jasztold-Howorko et al. (1994) explored the synthesis and evaluation of antitumor olivacine derivatives. Among these compounds, 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H-pyrido[4,3-b]carbazole showed high cytotoxicity and good antitumor activity, highlighting its potential as an effective antitumor agent (Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, & Bisagni, 1994).

特性

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-15-8-10-16(11-9-15)21(26(2)3)14-23-22(27)20-13-19(24-25-20)17-6-5-7-18(12-17)28-4/h5-13,21H,14H2,1-4H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRGTYOQVOKEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

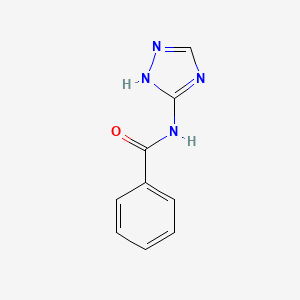

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)